3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester
CAS No.: 1076199-67-1
Cat. No.: VC0026709
Molecular Formula: C13H27NO4Si
Molecular Weight: 289.447
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1076199-67-1 |
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Molecular Formula | C13H27NO4Si |
Molecular Weight | 289.447 |
IUPAC Name | methyl 3-[tert-butyl(dimethyl)silyl]oxy-5-(methylamino)-5-oxopentanoate |
Standard InChI | InChI=1S/C13H27NO4Si/c1-13(2,3)19(6,7)18-10(8-11(15)14-4)9-12(16)17-5/h10H,8-9H2,1-7H3,(H,14,15) |
Standard InChI Key | HXKROIHBEBVHRL-UHFFFAOYSA-N |
SMILES | CC(C)(C)[Si](C)(C)OC(CC(=O)NC)CC(=O)OC |
Introduction
Chemical Identity and Structure
Basic Information
The compound 3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester is identified by several key parameters that define its chemical identity, as presented in the following table:
Parameter | Information |
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CAS Number | 1076199-67-1 |
Molecular Formula | C₁₃H₂₇NO₄Si |
Molecular Weight | 289.44 g/mol |
IUPAC Name | methyl 3-[tert-butyl(dimethyl)silyl]oxy-5-(methylamino)-5-oxopentanoate |
InChI | InChI=1S/C13H27NO4Si/c1-13(2,3)19(6,7)18-10(8-11(15)14-4)9-12(16)17-5/h10H,8-9H2,1-7H3,(H,14,15) |
InChI Key | HXKROIHBEBVHRL-UHFFFAOYSA-N |
SMILES | CC(C)(C)Si(C)OC(CC(=O)NC)CC(=O)OC |
The compound is also known by several synonyms, including:
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3-[(1,1-Dimethylethyl)dimethylsilyloxy]-5-(1-methylamino)-5-oxopentanoic Acid Methyl Ester
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Methyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-(methylamino)-5-oxopentanoate
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Pentanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-(methylamino)-5-oxo-, methyl ester
Structural Characteristics
The structure of 3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester is characterized by several distinct functional groups arranged along a five-carbon backbone (pentanoate):
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A tert-butyldimethylsilyloxy (TBDMS) group at the C-3 position, which serves as a protecting group for the hydroxyl functionality
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A methylamine-derived amide (methylamino-oxo) group at the C-5 position
This arrangement of functional groups creates a molecule with several reactive sites and stereogenic centers that contribute to its utility in organic synthesis. The central TBDMS-protected hydroxyl group at C-3 is particularly significant as it represents a protected secondary alcohol, which can be selectively deprotected under specific conditions .
Chemical Properties
The compound's chemical properties are largely determined by its functional groups:
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The methyl ester group can undergo typical ester reactions including hydrolysis, transesterification, and reduction.
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The TBDMS-protected hydroxyl group remains stable under many reaction conditions but can be selectively deprotected using fluoride sources.
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The methylamino-oxo (amide) group has lower reactivity than esters but can still participate in various transformations.
The compound's molecular formula (C₁₃H₂₇NO₄Si) indicates the presence of:
Physical Properties
Appearance and State
3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester presents as a pale yellow liquid at standard laboratory conditions, which is consistent with many similar organosilicon compounds containing ester and amide functionalities .
Solubility
The compound exhibits solubility in various organic solvents, which facilitates its use in synthetic applications. Documented solubility has been observed in:
The presence of both polar functional groups (ester and amide) and non-polar moieties (TBDMS group) contributes to its solubility profile, allowing it to dissolve in solvents with varying polarities. This amphiphilic character is advantageous for its application in diverse reaction conditions .
Chemical Reactivity
Functional Groups
The reactivity of 3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester can be understood by examining its constituent functional groups:
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Methyl ester group (-COOCH₃):
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Susceptible to nucleophilic attack
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Can undergo hydrolysis to form carboxylic acids
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Capable of transesterification with alcohols
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Can be reduced to aldehydes or alcohols with appropriate reducing agents
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TBDMS ether group:
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Stable under basic conditions and most nucleophilic reagents
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Cleavable under acidic conditions or with fluoride ions (e.g., TBAF)
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Provides protection for the hydroxyl group during other transformations
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Methylamide group (-CONHCH₃):
Applications and Uses
Organic Synthesis
The primary application of 3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester is as a building block in organic synthesis. Its multi-functional structure makes it valuable for:
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Preparation of more complex molecules with specific stereochemistry
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Synthesis of compounds containing hydroxyl groups that require protection during multi-step syntheses
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Development of molecules with amide functionalities that may exhibit biological activity
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Creation of compounds with modified backbone structures through selective transformations of the various functional groups
The compound belongs to several chemical categories including:
Source | Status | Package Sizes |
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CymitQuimica | Discontinued | Previously available in: 25mg, 50mg, 100mg, 250mg, 500mg |
Impurity.com | Listed (Catalogue Number: IM030194) | Not specified |
For researchers interested in this compound, custom synthesis services may be required to obtain it for experimental purposes . The discontinued status at some suppliers suggests either limited demand or challenges in its synthesis and stability.
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